2,6-Dichloro-3-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a chloromethyl group at the 3 position. This compound is primarily utilized in both research and industrial applications due to its unique chemical properties, including its reactivity and potential biological activities .
The chemical behavior of 2,6-Dichloro-3-(chloromethyl)pyridine hydrochloride is largely dictated by its structure. It can participate in various reactions typical of chlorinated organic compounds:
Research into the biological activity of 2,6-Dichloro-3-(chloromethyl)pyridine hydrochloride has revealed several potential applications:
The synthesis of 2,6-Dichloro-3-(chloromethyl)pyridine hydrochloride typically involves the following steps:
In industrial settings, this process is optimized for higher yields and purity through advanced distillation and purification techniques.
2,6-Dichloro-3-(chloromethyl)pyridine hydrochloride has several notable applications across various fields:
Studies on the interactions of 2,6-Dichloro-3-(chloromethyl)pyridine hydrochloride with biological molecules have focused on its mechanism of action as an alkylating agent. This property allows it to interact with nucleophilic sites on biomolecules such as proteins and nucleic acids, potentially modifying their function. The specific pathways and molecular targets can vary based on the application and chemical environment .
Several compounds share structural similarities with 2,6-Dichloro-3-(chloromethyl)pyridine hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,6-Dichloro-3-trichloromethylpyridine | Contains three chlorine atoms at the 3 position | |
| 2,6-Bis(chloromethyl)pyridine | Two chloromethyl groups at positions 2 and 6 | |
| 3-Chloromethylpyridine | Single chloromethyl group at position 3 |
What sets 2,6-Dichloro-3-(chloromethyl)pyridine hydrochloride apart from these similar compounds is its specific arrangement of chlorine substituents which influences its reactivity profile. The combination of two chlorine atoms at positions 2 and 6 along with a chloromethyl group at position 3 provides unique pathways for
The IUPAC name 2,6-dichloro-3-(chloromethyl)pyridine hydrochloride derives from its molecular structure. The parent compound is a pyridine ring substituted with chlorine atoms at positions 2 and 6, a chloromethyl group (-CH2Cl) at position 3, and a hydrochloride salt (HCl) forming a quaternary ammonium complex with the pyridine nitrogen. The structural formula (Figure 1) highlights the aromatic pyridine core with electronegative substituents influencing its reactivity.
Figure 1: Structural representation of 2,6-dichloro-3-(chloromethyl)pyridine hydrochloride.
The molecular formula is C6H5Cl4N, calculated by combining the base compound (C6H4Cl3N) with hydrochloric acid (HCl). The molecular weight is 233.88 g/mol, derived as follows:
While the exact CAS registry number for the hydrochloride salt is not explicitly listed in the provided sources, the base compound 2,6-dichloro-3-(chloromethyl)pyridine is associated with CID 6451791 in PubChem. Related identifiers include:
This compound belongs to the polychlorinated pyridine derivatives, characterized by multiple chlorine substituents and functionalized side chains. Its classification aligns with: